![molecular formula C9H10N2O5 B3161772 4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid CAS No. 872874-41-4](/img/structure/B3161772.png)
4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid
Overview
Description
4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid (MOC-1-OP-ICA) is a carboxylic acid derived from imidazole, a heterocyclic aromatic organic compound. MOC-1-OP-ICA has been widely studied for its potential applications in scientific research and laboratory experiments.
Scientific Research Applications
Biological Activity
Research has shown that derivatives of 4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid exhibit biological activity. A study by Belgodere et al. (1980) discovered that 1-substituted imidazole-5-carbohydroxamic acids, prepared from 5-methoxycarbonyl imidazoles, showed significant activity against certain bacteria such as Klebsiella pneumoniae and Clostridium bifermentans (Belgodere, Bossio, Parrini, & Pepino, 1980).
Chemical Reactions and Synthesis
Several studies have explored the chemical reactions involving compounds related to 4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid. Cooper and Irwin (1975) demonstrated a reaction producing 4-methoxycarbonyl-1-styrylimidazole-5-carboxylic acid (Cooper & Irwin, 1975). Similarly, Galenko et al. (2015) developed a method for synthesizing methyl 4-imidazolylpyrrole-2-carboxylates using 5-methoxyisoxazoles and phenacylimidazolium salts (Galenko et al., 2015).
Medicinal Chemistry
In the field of medicinal chemistry, the derivatives of imidazole-5-carboxylic acids, including those with methoxycarbonyl groups, have been studied for their potential as pharmaceutical agents. For instance, Yanagisawa et al. (1996) researched imidazole-5-carboxylic acids as angiotensin II receptor antagonists (Yanagisawa et al., 1996).
properties
IUPAC Name |
5-methoxycarbonyl-3-(2-oxopropyl)imidazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-5(12)3-11-4-10-6(9(15)16-2)7(11)8(13)14/h4H,3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIALYNDQDPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC(=C1C(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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